molecular formula C14H14F2N4 B2517284 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine CAS No. 2034416-95-8

5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine

Cat. No. B2517284
M. Wt: 276.291
InChI Key: LFLPZRRKCNZZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine, is a fluorinated pyrimidine derivative. Fluorinated compounds are often explored in medicinal chemistry due to their potential pharmacokinetic benefits and ability to modulate biological activity. Piperazine and pyrimidine moieties are common in drug design, as they can confer selectivity and affinity for various biological targets, including receptors and enzymes .

Synthesis Analysis

The synthesis of related fluorinated piperazine-pyrimidine compounds involves various strategies. For instance, a practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, demonstrating the feasibility of synthesizing such compounds efficiently . Another study reported the synthesis of a 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which involved coupling formamidine acetate with dimethylmethoxymalonate, followed by several reaction steps to introduce the fluorine and piperazine moieties .

Molecular Structure Analysis

The molecular structure of fluorinated piperazine-pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR, LCMS, and IR. X-ray diffraction studies can confirm the crystal structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic system . These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Fluorinated piperazine-pyrimidine compounds can undergo various chemical reactions. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involved reactions such as nucleophilic attack, catalytic reduction, and acid addition . The introduction of fluorine into these ligands can significantly reduce their pKa, influencing their basicity and potentially their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperazine-pyrimidine compounds are influenced by the presence of fluorine atoms. Fluorination can reduce the basicity of the compounds, which can have a dramatic effect on oral absorption, although its impact on oral bioavailability is not always predictable . The presence of fluorine can also affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important factors in drug design and pharmacokinetics .

Future Directions

The future research directions for “5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine” could involve further investigation into its mechanism of action, potential applications, and safety profile. For instance, its role as a mechanism-based inactivator of human cytochrome P450 2D6 could be explored further . Additionally, its potential as a urease inhibitor could be investigated .

properties

IUPAC Name

5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLPZRRKCNZZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

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